ethyl 4-(5-{[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]carbamoyl}pyridin-2-yl)piperazine-1-carboxylate
Description
This compound (CAS: 2227197-41-1) is a piperazine derivative featuring:
- Ethyl carboxylate at position 1 of the piperazine ring.
- Pyridin-2-yl substituent at position 4 of the piperazine, further modified at position 5 with a carbamoyl group.
- (3R)-1-[(tert-Butoxy)carbonyl]pyrrolidin-3-yl moiety linked via the carbamoyl group, introducing stereochemical complexity (R-configuration at pyrrolidine C3) and a Boc-protected amine .
Its synthesis likely involves palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or nucleophilic substitution, as seen in structurally related compounds (e.g., tert-butyl piperazine carboxylates in and ) .
Properties
IUPAC Name |
ethyl 4-[5-[[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]carbamoyl]pyridin-2-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N5O5/c1-5-31-20(29)26-12-10-25(11-13-26)18-7-6-16(14-23-18)19(28)24-17-8-9-27(15-17)21(30)32-22(2,3)4/h6-7,14,17H,5,8-13,15H2,1-4H3,(H,24,28)/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVZNRKXMFMKNF-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=C(C=C2)C(=O)NC3CCN(C3)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=C(C=C2)C(=O)N[C@@H]3CCN(C3)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001102221 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[5-[[[(3R)-1-[(1,1-dimethylethoxy)carbonyl]-3-pyrrolidinyl]amino]carbonyl]-2-pyridinyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001102221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2227197-41-1 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[5-[[[(3R)-1-[(1,1-dimethylethoxy)carbonyl]-3-pyrrolidinyl]amino]carbonyl]-2-pyridinyl]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2227197-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 4-[5-[[[(3R)-1-[(1,1-dimethylethoxy)carbonyl]-3-pyrrolidinyl]amino]carbonyl]-2-pyridinyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001102221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 4-(5-{[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]carbamoyl}pyridin-2-yl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure characterized by:
- A piperazine ring.
- A pyridine moiety.
- A pyrrolidine derivative with a tert-butoxycarbonyl protecting group.
Biological Activity Overview
Research has indicated that derivatives of piperazine and pyrrolidine exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound has shown promise primarily in anticancer applications.
Anticancer Activity
-
Mechanism of Action :
- The compound is believed to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have highlighted its potential as an inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .
- Molecular docking studies suggest that it binds effectively to target proteins, disrupting their normal function and leading to apoptosis in cancer cells .
- In Vitro Studies :
- Case Studies :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with specific structural features:
- Piperazine Ring : Essential for binding to biological targets.
- Pyrrolidine Substituent : Modifications on this moiety enhance potency and selectivity against cancer cell lines.
| Structural Feature | Impact on Activity |
|---|---|
| Piperazine core | Essential for receptor binding |
| Tert-butoxycarbonyl group | Enhances solubility and stability |
| Pyridine attachment | Contributes to target specificity |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily researched for its antitumor properties . Studies have indicated that derivatives of piperazine and pyridine, like ethyl 4-(5-{[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]carbamoyl}pyridin-2-yl)piperazine-1-carboxylate, can inhibit various cancer cell lines. For example, compounds with similar structures have shown promising results against human carcinoma cell lines such as A-431 and A-549, indicating a potential for development as antitumor agents .
Synthesis and Structural Modifications
The synthesis of this compound typically involves the use of tert-butoxycarbonyl (Boc) protection strategies in the formation of piperazine derivatives. The Boc group is crucial for protecting amine functionalities during the synthetic process, allowing for selective reactions to occur without unwanted side reactions. The synthetic routes often include:
- Formation of piperazine derivatives through cyclization reactions.
- Carbamoylation of pyridine derivatives to enhance biological activity.
These synthetic strategies are essential for creating analogs with improved efficacy and selectivity against specific biological targets.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is vital in optimizing the pharmacological profile of this compound. Modifications to the piperazine ring or the pyridine moiety can significantly affect biological activity. Key factors include:
- Substituent effects : Different groups on the pyridine or piperazine can modulate receptor binding affinities.
- Chirality : The (3R) configuration may influence the interaction with biological targets, impacting efficacy and safety profiles.
Case Studies
Several studies have documented the efficacy of similar compounds in preclinical settings:
These case studies highlight the importance of continued research into the therapeutic potential of this compound and its analogs.
Comparison with Similar Compounds
Key Structural Analogs
Functional Differences
- Boc Protection : The target compound’s Boc group enhances solubility and metabolic stability compared to methyl or ethyl esters in analogs (e.g., ) .
- Stereochemistry: The (3R)-pyrrolidine configuration may influence binding affinity in chiral environments, unlike non-stereospecific analogs .
- Heterocyclic Substituents : Pyrazine () and cyclopenta-pyrimidine () substituents alter electronic properties and target engagement compared to the pyridinyl-carbamoyl group in the target .
Computational Similarity Metrics
- Tanimoto/Dice Indices : The target compound shares high structural similarity (>0.7 Tanimoto) with tert-butyl piperazine carboxylates () but lower similarity (<0.4) with cyclopenta-pyrimidine derivatives due to divergent heterocycles .
- Bioactivity Clustering : Analogs with pyridinyl-carbamoyl groups (e.g., ) may cluster with the target compound in bioactivity profiles, suggesting overlapping protein targets (e.g., kinases or GPCRs) .
Research Implications
- Drug Design : The Boc group and ethyl carboxylate balance lipophilicity and solubility, making the target compound a candidate for central nervous system (CNS) therapeutics, whereas methoxycarbonyl analogs () may favor peripheral targets .
- SAR Studies : Substituents at the pyridinyl position (e.g., carbamoyl vs. methoxypyrazine) significantly modulate bioactivity, as shown in NMR-based structural analyses () .
Q & A
Q. What are the common synthetic routes for preparing ethyl 4-(5-{[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]carbamoyl}pyridin-2-yl)piperazine-1-carboxylate?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyridine-piperazine core via nucleophilic aromatic substitution (e.g., coupling tert-butyl piperazine-1-carboxylate with halogenated pyridine derivatives in 1,4-dioxane under reflux with K₂CO₃, yielding ~80% purity after silica gel chromatography) .
- Step 2 : Introduction of the (3R)-pyrrolidinyl carbamoyl group using carbodiimide-mediated coupling (e.g., EDC/HOBt) between activated pyridine-carboxylic acid and Boc-protected (R)-pyrrolidin-3-amine.
- Step 3 : Final esterification or functional group interconversion as needed.
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Essential for confirming regiochemistry (e.g., pyridine ring substitution patterns) and Boc group integrity. For example, tert-butyl protons resonate at ~1.46 ppm in CDCl₃ .
- LCMS : Validates molecular weight (e.g., [M+H]+ peaks) and monitors reaction progress .
- IR Spectroscopy : Identifies carbonyl stretches (e.g., 1690–1720 cm⁻¹ for Boc and ester groups).
Q. How is the stereochemistry of the (3R)-pyrrolidinyl group confirmed?
- Chiral HPLC using a cellulose-based column to separate enantiomers.
- Single-crystal X-ray diffraction (e.g., as demonstrated for structurally similar tert-butyl piperazine derivatives, with triclinic crystal systems and α/β angles reported) .
Advanced Research Questions
Q. How can coupling reactions be optimized to improve yields and reduce byproducts?
- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings, as seen in Pfizer’s synthesis of analogous pyrazine-piperazine compounds under microwave irradiation (91% yield) .
- Solvent Optimization : 1,4-Dioxane or THF enhances solubility of aromatic intermediates.
- Temperature Control : Reflux conditions (110°C) vs. microwave-assisted heating (100°C) reduce reaction times .
Q. What strategies mitigate premature Boc deprotection during synthesis?
- Acid Sensitivity : Avoid protic solvents (e.g., MeOH) and use mild bases (e.g., K₂CO₃) in coupling steps.
- Sequential Deprotection : Final Boc removal is achieved selectively with HCl/dioxane (4 M) without affecting ester groups .
Q. How to resolve discrepancies in NMR data for structurally complex intermediates?
- Variable Temperature NMR : Reduces signal splitting caused by rotamers (common in piperazine derivatives).
- 2D NMR (COSY, HSQC) : Assigns overlapping proton environments, particularly for piperazine and pyrrolidine moieties.
- Comparative Analysis : Cross-reference with crystallographic data (e.g., bond lengths/angles from X-ray structures) .
Q. How to design SAR studies targeting the piperazine-pyrrolidine scaffold?
- Modular Synthesis : Replace the pyridine ring with other heterocycles (e.g., pyrimidine or pyrazine) to assess binding affinity .
- Functional Group Variation : Substitute the tert-butyl ester with methyl or benzyl groups to study steric/electronic effects on bioactivity.
- Biological Assays : Screen against target proteins (e.g., kinases or GPCRs) using fluorescence polarization or SPR-based binding assays.
Data Contradiction Analysis
Q. How to address conflicting solubility or stability reports for this compound?
- Solvent Polarity : Test solubility in DMSO (>10 mM) vs. aqueous buffers (pH-dependent precipitation).
- Accelerated Stability Studies : Monitor degradation under heat (40°C) or UV light, using LCMS to identify decomposition products (e.g., Boc cleavage or ester hydrolysis) .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
